molecular formula C11H14 B155827 6-Methyl-1,2,3,4-tetrahydronaphthalene CAS No. 1680-51-9

6-Methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B155827
CAS RN: 1680-51-9
M. Wt: 146.23 g/mol
InChI Key: IVIDJLLPQYHHLM-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydronaphthalene is a chemical compound related to tetrahydronaphthalene, which is a saturated derivative of naphthalene. It is a compound of interest due to its structural similarity to various biologically active molecules and its potential use in chemical synthesis.

Synthesis Analysis

The synthesis of derivatives of 6-methyl-1,2,3,4-tetrahydronaphthalene has been reported in several studies. For instance, the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, which lacks vasodilation activity as a DA1-type dopamine agonist, has been described . Another study reports the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, which involves several steps including methylation, Friedel-Crafts acylation, and Birch reduction . Additionally, the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, an intermediate in the synthesis of bexarotene, has been achieved through halogenation and Friedel-Crafts alkylation .

Molecular Structure Analysis

The molecular structure of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives has been studied using various spectroscopic techniques. For example, the molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide has been determined by X-ray crystallography, revealing a "twist-boat" conformation . The molecular structure of a related compound, [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, has also been elucidated, showing the reactivity of the compound with nucleophiles .

Chemical Reactions Analysis

The reactivity of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives has been explored in various studies. The formation of 6-methyl-1,4-dihydronaphthalene in the reaction of the p-tolyl radical with 1,3-butadiene under single-collision conditions has been investigated, highlighting a pathway for the formation of methyl-substituted aromatic hydrocarbons . Another study discusses the reactivity of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene, which undergoes cyclodimerization to form a complex dimer structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives have been characterized through various analytical methods. Conformational analysis, UV-VIS, MESP, NLO, and NMR studies of 6-methoxy-1,2,3,4-tetrahydronaphthalene have been conducted to provide insight into the vibrational assignments and conformational stability of the compound . The study of the ring pucker in dihydroaromatic epoxides, including the molecular structure of r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, has also been reported, which contributes to the understanding of the compound's conformation .

Scientific Research Applications

  • Crystallography and Synthesis :

    • The molecular structures of certain derivatives of 1,2,3,4-tetrahydronaphthalene, including those with a 6-methyl group, have been determined, which is important for understanding their chemical properties and potential applications in synthesis (Kaiser et al., 2023).
    • A study on the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates the chemical versatility and potential for creating various derivatives, including those with a 6-methyl group (Göksu et al., 2003).
  • Stereochemistry and Conformation :

    • Research into the crystal structure of specific tetrahydronaphthalene derivatives, such as r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, provides insights into their stereochemistry and conformation, which is crucial for understanding their reactivity and potential applications (Zacharias et al., 1995).
  • Chemical Reactions and Properties :

    • Studies on the electron transfer resulting from the excitation of contact charge transfer complexes of some styrene derivatives and oxygen, involving tetrahydronaphthalene derivatives, offer insights into their electron acceptor properties (Kojima et al., 1989).
    • Research on the reactivity of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, involving tetrahydronaphthalene, provides valuable information on its reactivity with nucleophiles, which is important for its potential use in chemical synthesis (Lee et al., 1995).
  • Spectroscopy and Analytical Studies :

    • A study on the conformational analysis, UV-VIS, MESP, NLO, and NMR of 6-methoxy-1,2,3,4-tetrahydronaphthalene provides detailed insights into its physical and chemical properties, which can be important for various applications in chemistry and materials science (Arivazhagan et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . Its hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIDJLLPQYHHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168460
Record name 6-Methyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,4-tetrahydronaphthalene

CAS RN

1680-51-9
Record name NSC 66994
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLTETRALIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
X Ma, S Shi, Q Xu, L Xu, G Liu - Molecular Catalysis, 2022 - Elsevier
As an important intermediate of organic chemical industry, 2-methylnaphthalene (2-MN) has the application value in the field of medicine and material research. Up to date, the existing …
Number of citations: 1 www.sciencedirect.com
ID Rae, BN Umbrasas - Australian Journal of Chemistry, 1975 - CSIRO Publishing
Several cyclohexanones have been converted, via cyclohexylidenebutyric acids, into 3,4,5,6,7,8-hexa-hydronaphthalen-1(2H)-ones in good yield. Cyclododecanone gives bicyclo[10,4,…
Number of citations: 15 www.publish.csiro.au
RN Shreve, JH Lux - Industrial & Engineering Chemistry, 1943 - ACS Publications
THE purpose of this investigation was to discover and de-velop possible uses for 2-methylnaphthalene through sul-fonation and further reaction products. 2-Methylnaph-thalene is a …
Number of citations: 0 pubs.acs.org
KA Gudun, MI Baikenov, MF Yun - Education and Science …, 2011 - search.proquest.com
The research was focused on the reactivity of the anthracene, benzthiophene and biphenyl model blend with various catalytic additives. The research demonstrates how the product …
Number of citations: 1 search.proquest.com
KM Pierce, SP Schale - Talanta, 2011 - Elsevier
The percent composition of blends of biodiesel and conventional diesel from a variety of retail sources were modeled and predicted using partial least squares (PLS) analysis applied to …
Number of citations: 55 www.sciencedirect.com
VR Sinyakov, YV Zonov, VM Karpov… - Russian Journal of …, 2013 - Springer
Reactions of perfluorobenzocycloalkenes (Ar F F) with methyllithium and ethyl cyanoacetate involved replacement of fluorine atoms in positions 3 and 4 of perfluorocyclobutabenzene, …
Number of citations: 3 link.springer.com
MJ Collins, JE Gready, S Sternhell… - Australian Journal of …, 1990 - CSIRO Publishing
The 4J(HCC-Me) coupling constant, previously established1-3 as a probe of bond order, was used to examine the bond orders in a series of ortho -bridged compounds: …
Number of citations: 32 www.publish.csiro.au
RH Harrison, SE Scheppele, GP Sturm Jr… - Journal of Chemical …, 1985 - ACS Publications
The solubility of hydrogen In Tetralln and several coal liquids was measured at high temperatures and pressures. A four-component synthetic recycle solvent containing 43% Tetralln, 38…
Number of citations: 23 pubs.acs.org
A Białowiec, M Micuda, A Szumny, J Łyczko, JA Koziel - Molecules, 2018 - mdpi.com
In this work, for the first time, the volatile organic compound (VOC) emissions from carbonized refuse-derived fuel (CRDF) were quantified on a laboratory scale. The analyzed CRDF …
Number of citations: 15 www.mdpi.com
V Ruggiero, P Piovesan, C Fabrizi, GM Lauro… - Shock, 2004 - journals.lww.com
In the present study, the protective effect of newly synthesised 2-aminotetralines was investigated in murine models of toxic shock. A few derivatives protected mice against lethality …
Number of citations: 7 journals.lww.com

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